molecular formula C21H15FO3 B5513740 3-[(4-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one

3-[(4-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one

Cat. No. B5513740
M. Wt: 334.3 g/mol
InChI Key: YVMMRHWLGPXUOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzo[c]chromen-6-ones and their derivatives involves several key strategies, including regioselective synthesis, cyclization reactions, and the use of metal-catalyzed processes. For instance, the regioselective synthesis of fluorinated phenols and biaryls, including 6H-benzo[c]chromen-6-ones, utilizes [3+3] cyclizations of bis(silyl enol ethers) with fluoro-silyloxy enones, indicating a methodological approach to introducing fluorine atoms into the chromene structure (Hussain et al., 2008). Additionally, microwave-assisted cyclization under mildly basic conditions has been employed to synthesize benzo[c]chromen-6-ones, showcasing the efficiency of modern synthetic techniques (Dao et al., 2018).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are pivotal in determining the molecular structure of benzo[c]chromen derivatives. Studies like those on 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid provide insights into the monoclinic space group and unit cell dimensions, critical for understanding the three-dimensional arrangement and interaction of molecules (Barili et al., 2001).

Scientific Research Applications

Fluorescence and Metal Interaction Properties

Research into fluorescence probes, particularly those based on benzo[c]chromen-6-one derivatives, has highlighted their potential in analytical, environmental, and medicinal chemistry due to their highly sensitive fluorescence spectroscopy-based methodologies. These derivatives, including those similar in structure to 3-[(4-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one, have shown promising applications in detecting metal ions through fluorescence enhancement, indicating potential for environmental monitoring and biosensing applications (Gülcan et al., 2021).

Antitubercular Agents

Compounds structurally related to 3-[(4-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one have been synthesized and evaluated for their antitubercular activity. Notably, certain derivatives exhibited potent activity against the M.tb H37Rv strain, with minimal cytotoxicity, suggesting their potential as lead compounds for developing new antitubercular medications. This research underscores the compound's relevance in medicinal chemistry, particularly in the context of infectious diseases (Reddy et al., 2015).

Synthetic Protocols and Pharmacological Importance

6H-Benzo[c]chromen-6-ones, including compounds like 3-[(4-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one, are crucial in the synthesis of secondary metabolites of pharmacological importance. The synthetic procedures for these compounds are diverse and include reactions such as Suzuki coupling and Michael acceptor reactions with dicarbonyl compounds, highlighting their versatility and potential in drug development and synthetic organic chemistry (Mazimba, 2016).

Regioselective Synthesis for Diverse Applications

The regioselective synthesis of fluorinated phenols, biaryls, and 6H-benzo[c]chromen-6-ones, achievable through [3+3] cyclizations, showcases the compound's utility in creating a variety of structurally diverse and functionally rich molecules. This synthetic versatility is significant for developing new materials, pharmaceuticals, and chemical probes, underlining the compound's broad applicability in chemical synthesis and material science (Hussain et al., 2008).

properties

IUPAC Name

3-[(4-fluorophenyl)methoxy]-4-methylbenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FO3/c1-13-19(24-12-14-6-8-15(22)9-7-14)11-10-17-16-4-2-3-5-18(16)21(23)25-20(13)17/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMMRHWLGPXUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-Fluorobenzyl)oxy)-4-methyl-6H-benzo(C)chromen-6-one

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